6-Methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6-methylquinoline derivatives involves several innovative approaches. One method includes a two-step process starting from 4-bromoisoquinoline and 2-bromoaniline via a selective Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation involving C(sp2)–H activation (Van Baelen et al., 2008). Another study reported an improved synthesis route for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, highlighting the elucidation of stereochemistry for its diastereoisomers (Mathison & Tidwell, 1976).
Molecular Structure Analysis
The crystal structures of 6-methylquinoline co-crystals with various nitrobenzoic acids have been determined, shedding light on the hydrogen-bonded structures and molecular arrangement (Gotoh & Ishida, 2020). Such studies are fundamental in understanding the intermolecular interactions and stability of 6-methylquinoline complexes.
Chemical Reactions and Properties
6-Methylquinoline undergoes various chemical reactions, including selective methylation, cycloaddition, and oxidation processes, to yield novel compounds with potential biological and pharmaceutical applications. Research on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one provides insights into the reaction mechanisms and synthetic strategies for quinoline derivatives (Wlodarczyk et al., 2011).
Scientific Research Applications
Inhibition of Monoamine Oxidase : Methylquinolines, including 6-Methylquinoline, have been found effective in inhibiting type A monoamine oxidase in human brain synaptosomal mitochondria, with 6-Methylquinoline being a particularly potent inhibitor (Naoi & Nagatsu, 1988).
Anticancer Applications : Derivatives of methylquinolines have shown promise in anticancer therapy. For example, certain methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to methylquinolines, can inhibit tubulin polymerization and disrupt microtubule assembly in human breast cancer cells (Gastpar et al., 1998). Additionally, compounds like Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have demonstrated significant antiproliferative activity against human cancer cells, potentially due to their effects on tubulin polymerization (Minegishi et al., 2015).
Synthetic Chemistry Applications : 6-Methylquinoline has been involved in studies focusing on the development of efficient synthetic routes and understanding the regioselectivity in nucleophilic amination reactions. For instance, efficient synthetic routes for 6- and 7-bromo-2-methylquinoline-5,8-diones have been developed, revealing unusual regioselectivity in nucleophilic amination reactions (Choi & Chi, 2004).
Antimicrobial Potentials : Research has indicated the potential of 6-Methylquinoline and its analogues in developing eco-friendly, natural preservatives against foodborne bacteria. Citrullus colocynthis fruits and 4-methylquinoline analogues, for example, have shown antimicrobial potentials against foodborne bacteria (Kim et al., 2014).
Biodegradation Studies : Studies have also explored the biodegradation of 6-Methylquinoline. For instance, Pseudomonas putida can transform quinolines to hydroxyquinolines, enabling the biodegradation of 6-methylquinoline in both aqueous and nonaqueous bioreactors (Rothenburger & Atlas, 1993).
Metabolic Studies : The hepatic metabolism of 8-methylquinoline and its noncarcinogenic isomer 6-Methylquinoline has been examined, revealing alcohol as the major metabolite, with phenols and dihydrodiols as minor products for both compounds (Scharping et al., 1993).
Safety And Hazards
properties
IUPAC Name |
6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYISICIYVKBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | 6-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20692 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020887 | |
Record name | 6-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992), Liquid, Colourless oily liquid; Pungent heavy quinoline-like odour | |
Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
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Record name | 6-Methylquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
497.5 °F at 760 mmHg (NTP, 1992), 259.00 to 261.00 °C. @ 760.00 mm Hg | |
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Record name | 6-Methylquinoline | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 6-METHYLQUINOLINE | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), Soluble in benzene and ether; Slightly soluble in water, Soluble (in ethanol) | |
Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |
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Density |
1.0654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.060-1.066 | |
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Record name | 6-Methylquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |
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Vapor Pressure |
3 mmHg at 75 °F ; 5.6 mmHg at 111 °F; 10.5 mmHg at 149 °F (NTP, 1992) | |
Record name | 6-METHYLQUINOLINE | |
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Product Name |
6-Methylquinoline | |
CAS RN |
91-62-3 | |
Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
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Record name | 6-Methylquinoline | |
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Record name | 6-METHYLQUINOLINE | |
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Record name | Quinoline, 6-methyl- | |
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Record name | 6-Methylquinoline | |
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Record name | 6-methylquinoline | |
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Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
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Melting Point |
-8 °F (NTP, 1992), -22 °C | |
Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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